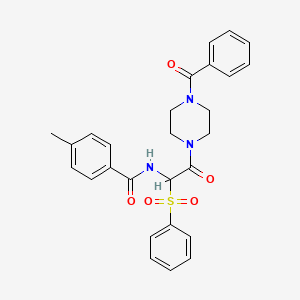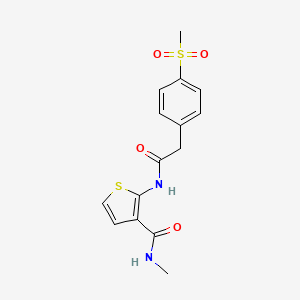![molecular formula C14H11ClO3 B2675420 (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid CAS No. 843618-95-1](/img/structure/B2675420.png)
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under normal conditions (solid, liquid, gas, color, etc).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.科学的研究の応用
Birch Reduction of Heterocyclic Carboxylic Acids
Research on the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, shows the potential for modifying furan-containing compounds to yield various derivatives. These derivatives, obtained through reduction and subsequent esterification, demonstrate the versatility of furan-based compounds in synthetic chemistry. Such processes could be applicable to the study of "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" for generating novel compounds with potential biological activities (Kinoshita, Miyano, & Miwa, 1975).
Catalytic Synthesis and Antioxidant Activity
The catalytic synthesis of chalcone derivatives, including those with furan and thiophene units, highlights the use of furan-based compounds in creating molecules with significant antioxidant properties. This suggests that compounds like "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" may also be investigated for their potential antioxidant activities, contributing to the development of novel antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Inhibitors of Mycolic Acid Biosynthesis
Studies on cyclopropane fatty acids related to the inhibition of mycolic acid biosynthesis in mycobacteria indicate the potential of furan-containing compounds in the development of antimicrobial agents. This suggests that structurally complex furan derivatives could be explored for their antimicrobial properties, particularly against bacteria with complex lipid envelopes (Hartmann et al., 1994).
Carboxylation and Polymer Synthesis
The carboxylation of furan derivatives to produce furan-dicarboxylic acid (FDCA), a key component for bio-based polymers, illustrates the application of furan compounds in sustainable material science. This process, which includes the conversion of 2-furoic acid to FDCA, points to the potential of "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid" in contributing to the synthesis of environmentally friendly polymers (Dick et al., 2017).
Antimicrobial Activities of Organotin(IV) Carboxylates
The synthesis and characterization of organotin(IV) carboxylates derived from furan-based carboxylic acids have been shown to possess significant antimicrobial activities. This suggests the possibility of exploring the antimicrobial potential of furan-based compounds, including "(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid," in various medicinal chemistry applications (Dias et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.
特性
IUPAC Name |
(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUKDMGAMDTIJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

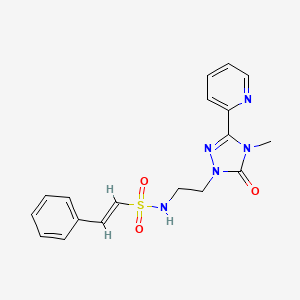
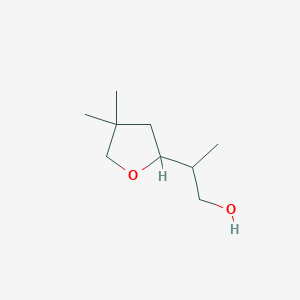
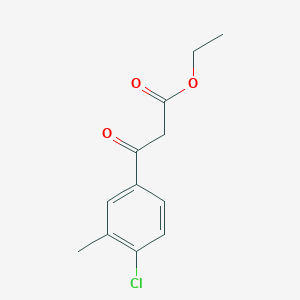
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)
![2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B2675345.png)
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2675350.png)
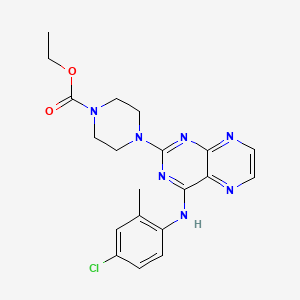
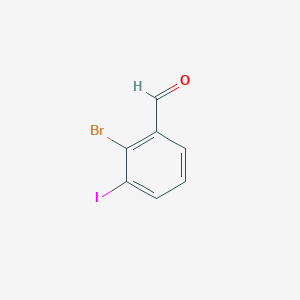
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/no-structure.png)
![N-(4-isopropylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675357.png)
![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)
